molecular formula C10H10F2N2 B13326170 1-(2,2-Difluoroethyl)-1H-indol-5-amine

1-(2,2-Difluoroethyl)-1H-indol-5-amine

Cat. No.: B13326170
M. Wt: 196.20 g/mol
InChI Key: JBFPEIDVDNRLGR-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-indol-5-amine ( 1184193-90-5) is a high-purity indole derivative of significant interest in medicinal chemistry and neuroscience research . This compound, with a molecular formula of C10H10F2N2 and a molecular weight of 196.20, features a 2,2-difluoroethyl group attached to the nitrogen atom of the indole ring, an architecture that is structurally analogous to key serotonergic agents . The primary research value of this amine-functionalized indole lies in its potential as a key synthetic intermediate or functional scaffold for the study and development of serotonin receptor (5-HT) modulators . Its structural similarity to psychedelic prodrugs like psilocybin and its active metabolite psilocin positions it as a candidate for creating novel psychoactive substances with refined selectivity profiles . Research into such analogs aims to develop selective agonists for specific 5-HT receptor subtypes (e.g., 5-HT2C) to probe their therapeutic potential for treating neurological and psychiatric conditions, including depression, anxiety, and substance abuse, while aiming to mitigate off-target effects associated with the 5-HT2B receptor, such as cardiac valvulopathy . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

1-(2,2-difluoroethyl)indol-5-amine

InChI

InChI=1S/C10H10F2N2/c11-10(12)6-14-4-3-7-5-8(13)1-2-9(7)14/h1-5,10H,6,13H2

InChI Key

JBFPEIDVDNRLGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(F)F)C=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-5-amine typically involves the introduction of the 2,2-difluoroethyl group to the indole core. One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents. This method allows for the selective introduction of the difluoroethyl group under mild conditions .

Industrial Production Methods

Industrial production of 1-(2,2-Difluoroethyl)-1H-indol-5-amine may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents in an industrial setting can be optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-indol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-5-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity and specificity for certain targets by modulating lipophilicity and acidity. This can lead to improved drug-target interactions and efficacy .

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and electronic differences between 1-(2,2-Difluoroethyl)-1H-indol-5-amine and analogs:

Compound Name Substituent Molecular Formula Electronic Effects Key Structural Features
1-(2,2-Difluoroethyl)-1H-indol-5-amine 2,2-Difluoroethyl C10H10F2N2 Electron-withdrawing (C-F bonds) Enhanced lipophilicity, metabolic stability
1-[(4-Chlorophenyl)methyl]-1H-indol-5-amine () 4-Chlorobenzyl C15H13ClN2 Electron-withdrawing (Cl), bulky Aromatic bulk, potential π-π interactions
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine () 5-Fluoro, 1-methyl C11H12FN2 Fluorine on indole ring (ring activation) Ethylamine side chain, moderate polarity
1,2-Dimethyl-1H-indol-5-amine hydrochloride () 1,2-Dimethyl C9H12N2·HCl Electron-donating (alkyl groups) Simple alkylation, low steric hindrance
1-(thiophene-2-sulfonyl)-2,3-dihydro-1H-indol-5-amine () Thiophene sulfonyl C12H12N2O2S2 Strongly electron-withdrawing (sulfonyl) Dihydroindole core, sulfonyl polarity

Key Observations :

  • Electron Effects : The difluoroethyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawal of sulfonyl () or chlorobenzyl () groups.
  • Steric Bulk : The chlorobenzyl group () introduces significant steric bulk, which may hinder binding to compact active sites compared to the smaller difluoroethyl group.

Pharmacological Potential

  • Metabolic Stability: Fluorine atoms in the difluoroethyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Target Interactions : The sulfonyl group () could enhance binding to enzymes like kinases or proteases, whereas the difluoroethyl group might favor hydrophobic interactions in CNS targets .

Biological Activity

1-(2,2-Difluoroethyl)-1H-indol-5-amine is a synthetic compound belonging to the indole family, recognized for its unique structural features and potential biological activities. The presence of a difluoroethyl group enhances its lipophilicity and binding affinity to various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 1-(2,2-Difluoroethyl)-1H-indol-5-amine is primarily attributed to its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. This compound can modulate the activity of enzymes or receptors, leading to significant biological effects such as anticancer and antimicrobial properties.

Key Mechanisms:

  • Binding Affinity : The difluoroethyl group improves the compound's ability to bind to target proteins, which can enhance its pharmacological effects.
  • Cytostatic Effects : It has been noted to exert cytostatic effects on mammalian cells, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may inhibit ornithine decarboxylase, an enzyme involved in polyamine synthesis, which is crucial for cell growth and proliferation.

Biological Activities

Research indicates that 1-(2,2-Difluoroethyl)-1H-indol-5-amine exhibits a broad spectrum of biological activities:

Activity Description
Anticancer Demonstrated antiproliferative effects against various cancer cell lines.
Antimicrobial Exhibits activity against bacterial strains, including MRSA.
Enzyme Inhibition Inhibits key enzymes involved in cellular metabolism and proliferation.

Case Studies

Several studies have explored the biological activities of 1-(2,2-Difluoroethyl)-1H-indol-5-amine:

  • Anticancer Activity : A study reported that this compound showed significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
  • Antimicrobial Properties : Another investigation revealed that 1-(2,2-Difluoroethyl)-1H-indol-5-amine had a low minimum inhibitory concentration (MIC) against MRSA, suggesting its potential as an antimicrobial agent .
  • Mechanistic Insights : Research highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways, further supporting its role as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of 1-(2,2-Difluoroethyl)-1H-indol-5-amine is characterized by:

  • Chemical Stability : The difluoroethyl group contributes to its metabolic stability, potentially enhancing bioavailability.
  • Lipophilicity : Increased lipophilicity aids in membrane permeability and target engagement within cells.

Q & A

Q. Table 1. Key Reaction Conditions

StepReagent/ConditionPurposeReference
1Hydrazine + 1,3-diketone (acidic)Indole ring formation
22,2-Difluoroethyl bromide, NaH, DMF, 70°CN-alkylation

Basic: Which analytical techniques confirm the structural identity of 1-(2,2-Difluoroethyl)-1H-indol-5-amine?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to resolve electronic environments (e.g., indole protons at δ 6.8–7.5 ppm, difluoroethyl CF₂ at δ 110–120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = C₁₀H₁₁F₂N₂⁺, calculated 213.0834) .
  • X-ray Crystallography : Resolve spatial arrangement of the difluoroethyl group relative to the indole plane .

Q. Table 2. Structural Characterization Data

TechniqueKey DataPurpose
¹H NMRδ 7.2 (indole H), δ 4.3 (–CH₂CF₂)Proton environment
¹⁹F NMRδ –120 (CF₂)Fluorine substituent position
HRMSm/z 213.0834 [M+H]⁺Molecular formula validation

Advanced: How do electronic effects of the difluoroethyl group influence reactivity in substitution reactions?

Methodological Answer:
The –CF₂CH₃ group is electron-withdrawing, reducing electron density at the indole nitrogen. This enhances susceptibility to electrophilic substitution at the C-3 position but complicates nucleophilic reactions. For example:

  • Electrophilic Acylation : Reacts preferentially at C-3 in the presence of acetyl chloride/AlCl₃ .
  • Nucleophilic Challenges : Low electron density at N-1 limits alkylation unless strong bases (e.g., LDA) are used to deprotonate .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Catalysis : Use palladium catalysts (e.g., Pd(PPh₃)₄) for C–N coupling steps (yield improvement from 45% to 75%) .
  • Temperature Control : Maintain 60–80°C during alkylation to avoid side-product formation .
  • Purification : Employ preparative HPLC for intermediates to achieve >95% purity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR signals)?

Methodological Answer:

  • Heteronuclear NMR : Use ¹H-¹⁹F HOESY to correlate fluorine environments with adjacent protons .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Basic: What are the key physicochemical properties affecting experimental design?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO (>10 mg/mL), poorly in water (<0.1 mg/mL). Use DMSO for biological assays .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .

Advanced: How does 1-(2,2-Difluoroethyl)-1H-indol-5-amine interact with biological targets?

Methodological Answer:
The difluoroethyl group enhances lipophilicity, promoting membrane permeability. In enzyme inhibition studies:

  • Binding Affinity : Fluorine’s electronegativity stabilizes dipole interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
  • Metabolic Stability : Reduced oxidative metabolism due to C–F bond strength, as observed in related indole derivatives .

Q. Table 3. Biological Interaction Data

TargetAssay TypeIC₅₀/EC₅₀Reference
CYP3A4Fluorogenic12 µM
5-HT₂ARadioligand85 nMAnalogous to

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